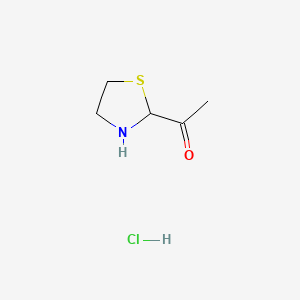

1-(Thiazolidin-2-yl)ethanone hydrochloride

Übersicht

Beschreibung

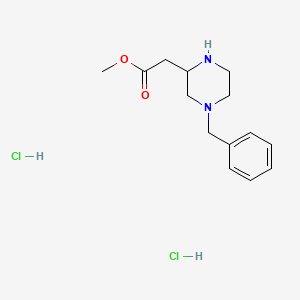

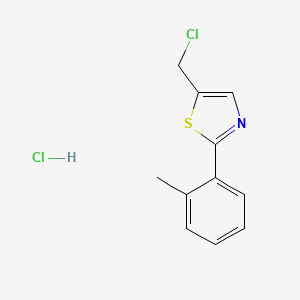

1-(Thiazolidin-2-yl)ethanone hydrochloride is a chemical compound with the CAS Number: 1993017-93-8 . It has a molecular weight of 167.66 and its IUPAC name is 1-(thiazolidin-2-yl)ethan-1-one hydrochloride . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been a topic of interest in interdisciplinary research . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C5H10ClNOS . The InChI code for this compound is 1S/C5H9NOS.ClH/c1-4(7)5-6-2-3-8-5;/h5-6H,2-3H2,1H3;1H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, thiazolidine motifs are known to be used as vehicles in the synthesis of valuable organic combinations .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place .Wissenschaftliche Forschungsanwendungen

Bioactivity and Pharmacological Significance

Thiazolidin-4-ones, including structures related to 1-(Thiazolidin-2-yl)ethanone hydrochloride, are highlighted for their wide range of biological activities, playing a significant role in medicinal chemistry. Recent studies have focused on their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The variation in biological activity is attributed to different substituents within the molecule, which may optimize thiazolidin-4-one derivatives as more efficient drug agents. This emphasizes the scaffold's potential for the rational design of new small molecules with enhanced biological activity, particularly in thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).

Synthetic Approaches and Biological Applications

Thiazolidine motifs serve as a bridge between organic synthesis and medicinal chemistry, encouraging the exploration of new drug candidates. Their presence in diverse natural and bioactive compounds, coupled with sulfur's enhancement of pharmacological properties, positions them as vehicles in the synthesis of valuable organic combinations. They exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities, making them highly valued in pharmacological research. Innovative synthetic approaches, such as multicomponent reactions and green chemistry, aim to improve their selectivity, purity, product yield, and pharmacokinetic activity. The synthesis and pharmacological activity of thiazolidine derivatives are critically reviewed, offering insights for the development of next-generation drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Molecular Hybridization and Pharmacological Relevance

Molecular hybridization, linking thiazolidinone with other pharmacophoric moieties, has emerged as a promising strategy in drug design. This approach has led to the discovery of thiazolidinone-tagged molecular hybrids exhibiting significant biological activities. The structural activity relationship and toxicity profile of these compounds, including in silico docking studies, provide a foundation for designing pharmaceuticals with improved potency. This underscores the importance of thiazolidinone as a privileged pharmacophore in medicinal chemistry, with a focus on its pharmacological relevance and the potential for developing new biologically active molecules (Seboletswe, Cele, & Singh, 2023).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1-(Thiazolidin-2-yl)ethanone hydrochloride are not mentioned in the search results, thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Eigenschaften

IUPAC Name |

1-(1,3-thiazolidin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS.ClH/c1-4(7)5-6-2-3-8-5;/h5-6H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNMJMFCABLREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1NCCS1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)